molecular formula C21H38N2O2 B4279600 N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide

N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide

Cat. No.: B4279600
M. Wt: 350.5 g/mol
InChI Key: ITCVHAUQQJBPOD-UHFFFAOYSA-N
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Description

N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide is a complex organic compound characterized by its unique cyclobutane and cyclobutylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide typically involves multiple steps, including the formation of the cyclobutylcarbonyl group and the subsequent attachment of the amino and ethyloctyl groups. Common synthetic routes may involve the use of reagents such as cyclobutanecarboxylic acid, ethylamine, and various coupling agents to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives and amides with comparable structural features. Examples include:

  • Cyclobutanecarboxamide derivatives
  • Cyclobutylcarbonyl-substituted amines

Uniqueness

N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide is unique due to its specific combination of cyclobutane and cyclobutylcarbonyl groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(cyclobutanecarbonylamino)methyl]-4-ethyloctyl]cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O2/c1-3-5-13-21(4-2,16-23-20(25)18-11-7-12-18)14-8-15-22-19(24)17-9-6-10-17/h17-18H,3-16H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCVHAUQQJBPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CCCNC(=O)C1CCC1)CNC(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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